13H-DIBENZO(a,g)FLUORENE
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry
13H-Dibenzo(a,g)fluorene, with the chemical formula C₂₁H₁₄, is a member of the extensive family of polycyclic aromatic hydrocarbons (PAHs). dtic.mil PAHs are compounds containing multiple fused aromatic rings and are formed from the incomplete combustion of organic materials. nstl.gov.cn They are a significant focus of research due to their widespread presence in the environment and the diverse biological activities exhibited by different isomers. nstl.gov.cnwhiterose.ac.uk
A critical distinction in PAH chemistry is the classification into alternant and non-alternant hydrocarbons. This compound is classified as a non-alternant PAH. optica.org This is due to the presence of a five-membered cyclopentadienyl (B1206354) ring fused within its larger aromatic system. This structural feature fundamentally influences its electronic properties and reactivity compared to alternant PAHs, which are composed exclusively of six-membered benzene (B151609) rings. The presence of the fluorene-type five-membered ring system makes the molecule a subject of specialized study within the broader field of PAH chemistry. whiterose.ac.ukoptica.org The varying carcinogenic properties among closely related PAH isomers have driven the development of analytical methods to differentiate them. optica.orgnih.gov
Structural Characteristics and Isomeric Considerations relevant to Research
The precise arrangement of the fused rings in this compound dictates its chemical and physical properties. The molecule consists of five rings, with a central fluorene (B118485) core to which two additional benzene rings are fused. The "13H-" designation indicates the presence of a saturated carbon (a CH₂ group) at position 13, which is a key feature of the fluorene moiety. frontiersin.org This benzylic position is chemically active and can be a site for functionalization, allowing for the synthesis of various derivatives. frontiersin.org
Isomerism is a crucial consideration in the study of dibenzofluorenes. Molecules with the same chemical formula (C₂₁H₁₄) but different ring fusion patterns can exhibit markedly different properties. The carcinogenic potential, for example, can vary significantly between isomers. nih.gov Research often involves comparing the properties and activities of different isomers to establish structure-activity relationships. Key isomers of this compound include 13H-dibenzo[a,i]fluorene. nih.gov The subtle differences in their spatial configuration and electronic distribution are central to ongoing research.
| Property | This compound | 13H-Dibenzo(a,i)fluorene |
| CAS Number | 207-83-0 chemicalbook.com | 239-60-1 nih.gov |
| Molecular Formula | C₂₁H₁₄ dtic.mil | C₂₁H₁₄ nih.gov |
| Molecular Weight | 266.34 g/mol chemicalbook.com | 266.3 g/mol nih.gov |
| Melting Point | 174.5-178 °C scispace.comiarc.fr | Not specified |
| Structural Note | A non-alternant PAH with a central fluorene core. optica.orgfrontiersin.org | An isomer with a different fusion pattern of the benzene rings. nih.gov |
| Synonyms | 1,2,5,6-dibenzofluorene iarc.fr | - |
This table presents a comparison of basic properties for this compound and one of its isomers based on available data.
Evolution of Research Trajectories for this compound and Analogues
The research focus on this compound and its analogues has evolved from initial studies centered on their synthesis and carcinogenicity to a broader exploration of their potential in advanced applications.
Early research was often driven by environmental and toxicological concerns, identifying dibenzofluorenes as products of fuel pyrolysis and as environmental contaminants. dtic.mil Studies investigated the carcinogenic activity of various isomers, noting that some, like 1,2:5,6-dibenzofluorene (an alternative name for this compound), showed indubitable activity in bioassays. chemicalbook.comscispace.com This line of inquiry remains relevant, with modern studies using techniques like gene expression profiling to differentiate between carcinogenic and non-carcinogenic isomers. nih.gov
In parallel, synthetic organic chemistry has focused on the functionalization of the dibenzofluorene (B14450075) skeleton. The active methylene (B1212753) bridge at the 13-position provides a convenient handle for chemical modification. frontiersin.org Research has demonstrated the synthesis of methoxy (B1213986) dibenzofluorene derivatives, which were then used to create new compounds with potential as anticancer agents. frontiersin.org These studies often involve multi-step syntheses including nitration, hydrogenation, and coupling reactions to attach various side chains. frontiersin.orgresearchgate.net
More recently, the unique optoelectronic properties of dibenzofluorene derivatives have steered research towards materials science. whiterose.ac.uk The rigid, conjugated, and often non-planar structure of these molecules makes them attractive candidates for use in organic electronics. Research has explored their application in:
Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers and oligomers are known for their luminescent properties and are used as materials in the fabrication of light-emitting diodes. google.com
Solar Cells: Dibenzofluorene derivatives are being investigated as dyes for dye-sensitized solar cells (DSSCs) and as hole-transporting materials (HTMs) in perovskite solar cells. mdpi.com
Nonlinear Optics: Certain derivatives have been studied for their nonlinear optical properties, which are important for applications in photonics and telecommunications. colab.wsresearchgate.net
Electrochromic Materials: The ability of some dibenzofluorene derivatives to change color reversibly during redox processes makes them suitable for electrochromic applications. mdpi.com
This evolution in research demonstrates the versatility of the this compound scaffold, transitioning from a molecule of environmental concern to a functional building block for the next generation of organic materials.
Structure
3D Structure
Properties
CAS No. |
207-83-0 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-3-7-17-14(5-1)11-12-19-20(17)13-16-10-9-15-6-2-4-8-18(15)21(16)19/h1-12H,13H2 |
InChI Key |
QEHKXCNHQCUFRW-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C1C4=CC=CC=C4C=C3)C5=CC=CC=C5C=C2 |
Canonical SMILES |
C1C2=C(C3=C1C4=CC=CC=C4C=C3)C5=CC=CC=C5C=C2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 13h Dibenzo A,g Fluorene and Its Derivatives
Classical and Contemporary Approaches to the Fluorene (B118485) Core Formation
The construction of the pentacyclic dibenzo[a,g]fluorene framework is the foundational step upon which all derivatization is built. Both traditional, sequential reactions and modern, condensed synthetic routes are employed.
Multi-Step Cyclization and Aromatization Strategies
Classical approaches to the synthesis of the 13H-Dibenzo(a,g)fluorene core often involve a sequence of distinct reactions, each requiring isolation and purification of the intermediate product. A notable method involves the alkylation of an enamine followed by cyclodehydration and dehydrogenation. researchgate.netspandidos-publications.com
| Step | Description | Reagents | Reference |
| 1 | Enamine Formation | β-tetralone, secondary amine | researchgate.netspandidos-publications.com |
| 2 | Alkylation | 2-(bromomethyl)naphthalene | researchgate.netspandidos-publications.com |
| 3 | Cyclodehydration & Aromatization | Acid catalyst | researchgate.netspandidos-publications.com |
A representative multi-step synthesis of the dibenzo[a,g]fluorene core.
One-Pot Synthetic Routes to Dibenzo[a,g]fluorene Derivatives
To improve efficiency and yield, one-pot synthetic methods have been developed. These routes combine multiple reaction steps—alkylation, cyclodehydration, and aromatization—into a single, continuous process without the need for intermediate isolation. tandfonline.comnih.govfrontiersin.org
A prominent one-pot strategy involves the reaction of a β-tetralone derivative with a β-methyl naphthalenyl bromide in the presence of a strong base like sodium hydride (NaH) in benzene (B151609). nih.govfrontiersin.org The reaction is initiated at a low temperature to form the sodium enolate of the tetralone, which then undergoes alkylation by the naphthalenyl bromide. tandfonline.comnih.gov Following the alkylation, the addition of an acid, such as methanesulfonic acid, facilitates the intramolecular cyclization and subsequent dehydration-aromatization, yielding the dibenzo[a,g]fluorene product. tandfonline.comnih.govfrontiersin.org This method has been successfully applied to the synthesis of both the parent hydrocarbon and substituted derivatives, such as 2-methoxy-13H-dibenzo[a,g]fluorene, with reported yields around 35-40%. tandfonline.comnih.govfrontiersin.org The entire procedure simplifies the workflow, requiring only a single extraction and purification step. tandfonline.com
| Starting Material 1 | Starting Material 2 | Key Reagents | Product | Yield | Reference |
| β-tetralone | 2-(bromomethyl)naphthalene | 1. NaH, Benzene; 2. Methanesulfonic acid | 13H-Dibenzo[a,g]fluorene | 35% | tandfonline.com |
| 2-methoxy-β-tetralone | β-methyl naphthalenyl bromide | 1. NaH, Benzene; 2. Methanesulfonic acid | 2-methoxy-13H-dibenzo[a,g]fluorene | 40% | nih.govfrontiersin.org |
Examples of one-pot syntheses for dibenzo[a,g]fluorene derivatives.
Targeted Functionalization and Derivatization Techniques
Once the dibenzo[a,g]fluorene core is synthesized, its properties can be tailored through various functionalization reactions. These modifications are crucial for developing materials with specific electronic or biological activities.
Regioselective Electrophilic Substitution Reactions
Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto the aromatic rings of the dibenzofluorene (B14450075) system. Despite the complexity of the molecule and the multiple available sites for substitution, regioselective reactions have been demonstrated. nih.govfrontiersin.org
A key example is the nitration of the dibenzofluorene core. The reaction of this compound with a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) produces a single nitro derivative in high yield (80%). spandidos-publications.com Similarly, the electrophilic nitration of 2-methoxy-13H-dibenzo[a,g]fluorene has been achieved, highlighting the potential for regioselective functionalization even on a complex structure with multiple potential reaction sites. nih.govfrontiersin.org The introduction of a nitro group is particularly valuable as it serves as a versatile handle for further transformations, such as reduction to an amino group, which can then be used for coupling reactions. spandidos-publications.com
Oxidation and Reduction Protocols at Benzylic Positions
The benzylic methylene (B1212753) bridge at the C13 position is a reactive site that can be selectively oxidized and reduced. frontiersin.orgtandfonline.com This reactivity allows for the introduction of ketone and alcohol functionalities, which significantly influences the molecule's properties.
The oxidation of the C13 methylene group to a ketone, forming a dibenzo[a,g]fluoren-13-one derivative, can be achieved using reagents like sodium bismuthate. frontiersin.orgtandfonline.com This transformation has been demonstrated on dibenzofluorene derivatives bearing side chains. nih.gov Conversely, the resulting ketone can be reduced back to a hydroxyl group. The reduction of the C13-keto group to a C13-hydroxy group is commonly performed using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at low temperatures. nih.govtandfonline.com Further reduction of other functional groups within the molecule, such as amides in attached side chains, has been accomplished using stronger reducing agents like diborane (B8814927) (B₂H₆), which selectively reduces amides to amines without affecting the core aromatic structure. spandidos-publications.comnih.gov
| Transformation | Position | Reagent(s) | Product Functional Group | Reference |
| Oxidation | C13 | Sodium Bismuthate | Ketone (-C=O) | frontiersin.orgtandfonline.com |
| Reduction | C13 | Sodium Borohydride (NaBH₄) | Alcohol (-CHOH) | nih.govtandfonline.com |
| Reduction | Side Chain Amide | Diborane (B₂H₆) | Amine (-CH₂-NH-) | spandidos-publications.comnih.gov |
Summary of oxidation and reduction reactions on dibenzo[a,g]fluorene derivatives.
Coupling Reactions for Side Chain Integration
The integration of side chains is a powerful strategy to modulate the solubility, electronic properties, and biological activity of dibenzofluorene derivatives. Various coupling strategies are employed to attach these chains to the core structure.
One common method involves a condensation reaction. After introducing an amino group onto the aromatic core via nitration and subsequent reduction, this amine can be coupled with a carboxylic acid that contains the desired side chain. spandidos-publications.com This amide bond formation is often facilitated by a mixed anhydride (B1165640) method using reagents like isobutylchloroformate and a base such as triethylamine. spandidos-publications.comnih.gov This approach has been used to attach side chains containing basic nitrogen units, such as piperidine (B6355638) or N-methylpiperazine, which are of interest for biological applications. nih.gov
More broadly, modern cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions are powerful tools for creating C-C and C-N bonds in polycyclic aromatic systems. mdpi.com These palladium-catalyzed reactions allow for the coupling of halogenated or boronic acid-functionalized dibenzofluorenes with a wide variety of side chains, offering a versatile route to highly tailored derivatives. mdpi.comacs.org For example, the Buchwald-Hartwig reaction is well-suited for coupling amines to brominated fluorene fragments, enabling the synthesis of complex N-donor substituted systems. mdpi.com
Stereoselective and Chiral Synthesis of this compound Analogues
The introduction of chirality into the dibenzo[a,g]fluorene framework can lead to materials with unique chiroptical properties. This section explores the strategies for achieving asymmetry in these structures.
Strategies for Asymmetric Induction in Dibenzo[a,g]fluorene Frameworks
The direct asymmetric synthesis of the 13H-dibenzo[a,g]fluorene core is a challenging endeavor. However, principles from the broader field of asymmetric catalysis for PAHs and fluorenes can be applied. A primary strategy involves the use of chiral catalysts, which can include transition metal complexes with chiral ligands or chiral organocatalysts, to control the stereochemical outcome of key bond-forming reactions. researchgate.netchinesechemsoc.org
One of the most effective approaches for inducing chirality is through metal-catalyzed asymmetric reactions. scispace.com Chiral ligands, which coordinate to a metal center, create a chiral environment that can direct the formation of one enantiomer of the product over the other. Commonly employed chiral ligands include those based on phosphines (e.g., BINAP), oxazolines (e.g., BOX, PyBox), and spiro-based structures. scispace.com These ligands have proven effective in a variety of asymmetric transformations, including hydrogenation, C-H activation, and cross-coupling reactions, which are integral to the synthesis of complex aromatic systems. chinesechemsoc.orgnih.gov For instance, palladium-catalyzed enantioselective C(sp²)-H arylation has been successfully used to synthesize chiral warped molecules and other PAHs with high enantioselectivity. nih.gov
Another significant strategy is the use of chiral Brønsted acids as catalysts. These have been employed in cascade reactions, such as double Friedel-Crafts alkylations, to construct chiral fluorene skeletons with a high degree of enantioselectivity. researchgate.net
While direct asymmetric synthesis of the 13H-dibenzo[a,g]fluorene framework is an ongoing area of research, a notable and practical approach to obtaining enantiomerically pure derivatives is through the optical resolution of a racemic mixture. A successful resolution has been reported for racemic dibenzo[a,g]fluorenol. tandfonline.com This method involves an acid-catalyzed glycosylation reaction using a chiral sugar derivative, 3,4,5-tri-O-acetyl-D-glucal, in a Ferrier rearrangement. tandfonline.com The racemic alcohol reacts with the chiral glycal to form two diastereomeric glucosides. These diastereomers can then be separated chromatographically. Subsequent removal of the chiral auxiliary from the separated diastereomers yields the individual enantiomers of the dibenzo[a,g]fluorenol with high optical purity. tandfonline.com
| Method | Description | Key Reagents/Catalysts | Outcome |
| Optical Resolution | Separation of a racemic mixture of dibenzo[a,g]fluorenol. | 3,4,5-tri-O-acetyl-D-glucal, Boron trifluoride etherate | Enantiomerically pure (+) and (-) dibenzo[a,g]fluorenol. tandfonline.com |
| Asymmetric Catalysis (General) | Use of chiral catalysts to favor the formation of one enantiomer. | Transition metals with chiral ligands (e.g., Pd/chiral phosphine), Chiral Brønsted acids. | Potential for direct synthesis of enantiopure dibenzo[a,g]fluorene derivatives. researchgate.netnih.gov |
Synthesis of Highly Twisted Dibenzo[a,i]fluorenylidene Derivatives
In addition to chirality, the synthesis of highly strained and twisted fluorene derivatives has garnered attention for their unusual physical and chemical properties. A notable example is the synthesis of highly twisted alkenes based on the dibenzo[a,i]fluorenylidene framework. These molecules feature a severely distorted central carbon-carbon double bond.
A practical and facile synthetic route to 13,13'-bis(dibenzo[a,i]fluorenylidene) and its derivatives has been developed. The key step in this synthesis is a Barton-Kellogg reaction, which involves the coupling of two diazo compounds derived from the corresponding ketones. This is followed by a desulfurization step to form the central double bond.
The synthesis of a highly twisted alkene derivative can be summarized as follows:
| Reactant | Reagents and Conditions | Product | Key Findings |
| Dibenzo[a,i]fluorenone | 1. Hydrazine hydrate, ethanol, reflux; 2. Mercury(II) oxide, potassium hydroxide, petroleum ether, room temperature. | 13-Diazo-13H-dibenzo[a,i]fluorene | Formation of the diazo intermediate. |
| 13-Diazo-13H-dibenzo[a,i]fluorene | Toluene (B28343), reflux | 13,13'-Bis(dibenzo[a,i]fluorenylidene) | Formation of the highly twisted alkene via dimerization and nitrogen extrusion. |
X-ray crystallographic analysis of these highly twisted alkenes has confirmed the significant distortion of the central C=C bond, with twist angles reported to be in the range of 36–58°. nih.gov The central C=C bond lengths are also elongated, measuring between 1.40 and 1.43 Å. nih.gov These structural features lead to unique properties, including a broad photoabsorption range and a small HOMO-LUMO gap. nih.gov The rotation around the highly strained C=C bond is remarkably facile, with a low rotational barrier, a consequence of the high-strain ground state and a stabilized transition state. nih.gov
Advanced Reactivity and Chemical Transformations of 13h Dibenzo A,g Fluorene
Investigating Reaction Mechanisms and Intermediates
The reactivity of 13H-dibenzo(a,g)fluorene is a subject of interest due to its complex polycyclic aromatic structure. The active methylene (B1212753) bridge at the 13-position is a key site for chemical transformations, capable of forming a cation, anion, or radical, which opens up diverse reaction pathways. nih.gov
One-pot syntheses have been developed for derivatives like 2-methoxy-13H-dibenzo[a,g]fluorene, involving simultaneous alkylation, cyclodehydration, and aromatization. nih.gov For instance, the reaction of 2-methoxy-β-tetralone with β-methyl naphthalenyl bromide in the presence of sodium hydride and subsequent treatment with methanesulfonic acid yields the corresponding methoxy (B1213986) dibenzofluorene (B14450075). nih.gov
The mechanism of Friedel-Crafts acyl rearrangements of related dibenzofluorenones, such as 13H-dibenzo[a,i]fluoren-13-one (DBaiF), has been studied. These rearrangements are reversible and occur at elevated temperatures in polyphosphoric acid (PPA). The O-protonated intermediate, DBahFH+, is proposed to be a key player in the reversible isomerization to 12H-dibenzo[b,h]fluoren-12-one (DBbhF). researchgate.net
Electrophilic and Nucleophilic Reactions of the this compound Skeleton
The this compound skeleton is amenable to various electrophilic and nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
Electrophilic Reactions: A notable example of electrophilic substitution is the nitration of 2-methoxy-13H-dibenzo[a,g]fluorene. nih.gov This reaction has been achieved with a nitric acid/sulfuric acid mixture or bismuth nitrate-induced clay, resulting in a single nitro derivative in excellent yield. frontiersin.org The regioselectivity of this reaction is of particular interest given the multiple available sites on the complex structure. nih.govfrontiersin.org The presence of a methoxy group can be leveraged for further electrophilic substitutions like halogenation and sulfonation after conversion to a phenolic hydroxyl group. frontiersin.org
Nucleophilic Reactions and Functionalization: The active methylene group at the 13-position is a prime target for functionalization. nih.gov For example, derivatives have been prepared through coupling reactions with side chains. nih.govresearchgate.net The resulting benzylic position can then be further oxidized or reduced. nih.govresearchgate.net
A variety of derivatives have been synthesized, including those with amine and amide side chains, showcasing the versatility of the dibenzofluorene core for chemical modification. researchgate.net
Photochemical Reactivity and Excited State Dynamics
This compound exhibits interesting photochemical properties, including strong fluorescence. cymitquimica.com Its fluorescence behavior has been studied in the context of selective quenching agents. optica.orgresearchgate.net Nitromethane has been shown to be a useful, selective quenching reagent for discriminating between different types of polycyclic aromatic compounds. optica.org
The photochemistry of dibenzofluorene derivatives is relevant in the development of molecular motors. google.com In these systems, a dibenzofluorene moiety can act as a photoactive "rotor" that undergoes cis-trans isomerization upon photoexcitation. google.com This isomerization can be coupled to the rotation of a "stator" component, leading to a light-driven molecular motor. google.com
Metal-Catalyzed Transformations and Coordination Chemistry of Dibenzo[a,g]fluorenyl Ligands
The dibenzo[a,g]fluorenyl system can act as a ligand in organometallic chemistry. The deprotonation of the methylene bridge forms the dibenzo[a,g]fluorenide anion, which can coordinate to metal centers. This area of research has led to the synthesis of various transition metal complexes.
While specific research on metal-catalyzed transformations of this compound is not extensively detailed in the provided results, the coordination chemistry of related dibenzofluorenyl ligands, such as dibenzo[c,g]fluorenide (Dbf-), is well-documented. researchgate.netdntb.gov.ua These ligands are intrinsically chiral and their electronic properties differ significantly from the simpler fluorenyl anion. researchgate.net
Complexes of dibenzo[c,g]fluorenide with metals like manganese, rhodium, iridium, and cobalt have been synthesized and characterized. researchgate.netacs.orgrptu.de For instance, a cobaltocenium complex of the dibenzo[c,g]fluorenide ligand has been prepared and studied using NMR spectroscopy, X-ray diffraction, and spectro-electrochemistry. acs.org The study of these complexes provides insights into the electronic structure and potential catalytic applications of these extended π-systems. researchgate.netrsc.org The development of half-sandwich ruthenocenes of dibenzo[c,g]fluorenide aims to create new chiral metallocene catalysts. researchgate.net
The synthesis of tetrabenzo[a,c,g,i]fluorenyltitanium complexes has also been reported, demonstrating the versatility of these large, helical ligands in coordination chemistry. acs.org
State of the Art Spectroscopic and Structural Characterization Techniques for 13h Dibenzo A,g Fluorene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the carbon skeleton and the chemical environment of hydrogen atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of 13H-dibenzo(a,g)fluorene. The ¹H NMR spectrum reveals the number of distinct protons, their chemical environment, and their proximity to one another through spin-spin coupling. Due to the molecule's complex and asymmetric arrangement of fused rings, the aromatic region of the spectrum displays a series of complex multiplets. The methylene (B1212753) protons at the C13 position typically appear as a distinct singlet.
¹³C NMR spectroscopy complements this by providing signals for each unique carbon atom in the molecule, including the quaternary carbons that are not observed in ¹H NMR. The chemical shifts of these carbons confirm the presence of the fused aromatic system. For instance, NMR spectral data have been reported for 13H-dibenzo[a,g]fluorene, confirming its structure after synthesis. iarc.frwiley-vch.de In one study, the synthesis of 13H-dibenzo[a,g]fluorene (referred to as compound 7) was confirmed with a reported melting point of 175-175.5 °C and corresponding NMR data. wiley-vch.de
To definitively assign each proton and carbon signal, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the complex NMR spectra, which is crucial for distinguishing between similar isomers.
| Proton Position | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aromatic Protons | ~7.30 - 8.90 | m (multiplet) |
| Methylene Protons (C13-H) | ~4.28 | s (singlet) |
Data derived from studies on 13H-dibenzo[a,g]fluorene and its derivatives, where the methylene singlet is a characteristic feature. frontiersin.org
Variable-Temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes within a molecule, such as conformational changes or restricted bond rotation. acs.org While specific VT-NMR studies focusing solely on the rotational dynamics of the this compound framework are not extensively documented, the methodology is highly relevant. Studies on closely related, sterically hindered dibenzofluorene (B14450075) derivatives utilize VT-NMR to probe the energy barriers of rotation. researchgate.netresearchgate.net
The principle involves recording NMR spectra at different temperatures. If a molecule is undergoing a dynamic process that is fast on the NMR timescale at room temperature, averaged signals are observed. Upon cooling, the rate of this process slows down. If the energy barrier is high enough, the exchange can be slowed to the point where separate signals for the distinct conformations are observed (a phenomenon known as decoalescence). Analysis of the spectra at various temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. Such studies on related systems reveal that the rotation around sterically crowded bonds can be monitored, providing fundamental insights into the molecule's flexibility and conformational preferences. researchgate.netresearchgate.net
1H, 13C, and Heteronuclear NMR Applications
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is essential for the characterization of this compound. It measures the mass of the parent ion with very high accuracy (typically to four or five decimal places). This precision allows for the unequivocal determination of the compound's elemental formula (C₂₁H₁₄). nih.govuni.lu This capability is crucial for distinguishing it from isomers or other compounds that may have the same nominal mass but different elemental compositions. HRMS is a standard method used to confirm the identity of newly synthesized dibenzofluorene derivatives. wiley-vch.decsic.es
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₄ |
| Monoisotopic Mass (Calculated) | 266.10955 Da |
| [M+H]⁺ Adduct (Calculated) | 267.11684 m/z |
| [M+Na]⁺ Adduct (Calculated) | 289.09878 m/z |
Data sourced from PubChem CID 9159. nih.govuni.lu
Isotope-Dilution Mass Spectrometry (IDMS) is the gold standard for highly accurate and precise quantification of chemical compounds. epa.govnist.gov It is considered a primary ratio method, traceable to the International System of Units (SI). mdpi.com The technique involves adding a known amount of an isotopically labeled version of the analyte—in this case, 13C- or ²H-labeled this compound—to the sample as an internal standard.
After the labeled standard has thoroughly mixed and equilibrated with the native analyte in the sample, the mixture is analyzed by a mass spectrometer. The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. Because the two forms are chemically identical, they behave the same during sample preparation, extraction, and ionization. Therefore, any sample loss during these steps affects both the analyte and the standard equally, canceling out potential errors. epa.gov This makes IDMS an exceptionally robust and accurate method for quantifying trace levels of this compound in complex environmental or biological matrices.
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography for Solid-State Structural Determination
While NMR and MS provide structural information in the solution and gas phases, respectively, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density and, consequently, the positions of all atoms.
Studies on derivatives of this compound have revealed important structural features of the core ring system. For example, the crystal structure of a spiro derivative showed that the 13H-dibenzo[a,g]fluorene unit is significantly distorted from planarity. nih.govresearchgate.net This twisting is a result of steric hindrance between hydrogen atoms in the "fjord region" of the molecule. The dihedral angle between the two naphthalene (B1677914) ring systems within the dibenzofluorene moiety was found to be 22.44 (3)°. nih.govresearchgate.net Similarly, analysis of the related 13H-dibenzo[a,g]fluoren-13-one confirmed that the molecule is non-planar due to repulsive interactions. researchgate.net These findings are crucial for understanding the molecule's physical properties, chemical reactivity, and biological interactions, which are heavily influenced by its shape.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.4106 (6) |
| b (Å) | 12.4974 (7) |
| c (Å) | 21.4941 (11) |
| β (°) | 97.319 (3) |
| V (ų) | 3306.6 (3) |
| Z | 4 |
Data for 1,5,7,8′,11-Pentamethoxy-13H-spiro[dibenzo[a,g]fluorene-13,1′(4′H)-naphthalen]-4′-one toluene (B28343) monosolvate, illustrating the crystal parameters of a molecule containing the core dibenzo[a,g]fluorene structure. nih.govresearchgate.net
Analysis of Bond Lengths, Angles, and Dihedral Angles
Detailed crystallographic data for the unsubstituted this compound is not extensively available in the surveyed scientific literature. However, analysis of derivatives provides significant insight into the geometry of the core dibenzo[a,g]fluorene unit.
A study on a complex derivative, 11-Pentamethoxy-13H-spiro[dibenzo[a,g]fluorene-13,1′(4′H)-naphthalen]-4′-one, reveals that the dibenzo[a,g]fluorene moiety is inherently non-planar and adopts a twisted conformation. nih.govresearchgate.net This twisting is quantified by the dihedral angle between the two naphthalene ring systems that constitute the fluorene (B118485) framework. This steric strain is a key structural feature of the this compound skeleton.
Interactive Data Table: Dihedral Angle in a Dibenzo[a,g]fluorene Derivative
| Structural Feature | Compound | Dihedral Angle (°) | Source(s) |
| Angle between naphthalene mean planes | 11-Pentamethoxy-13H-spiro[dibenzo[a,g]fluorene-13,1′(4′H)-naphthalen]-4′-one | 22.44 (3) | nih.govresearchgate.net |
This table presents the dihedral angle within the dibenzo[a,g]fluorene unit of a specific derivative, illustrating the intrinsic non-planarity of the system.
Elucidation of Molecular Conformations and Packing Arrangements
The conformation of the this compound system is markedly twisted, a direct consequence of steric hindrance between hydrogen atoms on the fused aromatic rings. nih.govresearchgate.net This contrasts with simpler, planar polycyclic aromatic hydrocarbons.
In the solid state, the arrangement of molecules, or crystal packing, is governed by subtle intermolecular forces. In the case of the aforementioned spiro derivative of dibenzo[a,g]fluorene, the crystal packing is characterized by the formation of inversion dimers. nih.govresearchgate.net These dimers are stabilized by C—H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule. nih.gov While this specific packing arrangement pertains to a derivative, it highlights a common and important non-covalent interaction that likely influences the solid-state structure of the parent this compound. Similarly, studies on other isomers, such as 5,8,13,13-Tetrachloro-13H-dibenzo[a,i]fluorene, show that these large aromatic systems tend to arrange in parallel layers in the crystal lattice. iucr.org
Advanced Optical Spectroscopy
Optical spectroscopy techniques are essential for probing the electronic structure and excited-state dynamics of this compound. These methods provide information on how the molecule interacts with light.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs, corresponding to the promotion of electrons from lower to higher energy orbitals. uzh.ch For polycyclic aromatic hydrocarbons like this compound, the principal electronic transitions observed in the UV-Vis spectrum are π → π* transitions. tanta.edu.eg These involve the excitation of electrons from bonding (π) molecular orbitals, which are delocalized across the aromatic system, to anti-bonding (π*) molecular orbitals. uzh.ch
The existence of UV/VIS spectral data for this compound has been noted in the literature. iarc.fr A fluorescence study of the compound utilized an excitation wavelength of 381 nm, which directly corresponds to a significant absorption band in its electronic spectrum. optica.org
Interactive Data Table: Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Value | Source(s) |
| UV-Visible Spectroscopy | Absorption Wavelength (λ_abs) | 381 nm (inferred from λ_ex) | optica.org |
| Fluorescence Spectroscopy | Excitation Wavelength (λ_ex) | 381 nm | optica.org |
This table summarizes the reported spectroscopic absorption and excitation wavelengths for this compound.
Fluorescence Spectroscopy and Quantum Yield Measurements
Fluorescence spectroscopy involves exciting a molecule with light and measuring the light it emits as it relaxes from an excited electronic state back to the ground state. A study investigating the effect of quenching agents on various polycyclic aromatic hydrocarbons included this compound. optica.org The findings showed that its fluorescence is effectively quenched by nitromethane, a phenomenon that can be used for selective detection. optica.org
The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. While specific quantum yield data for the unsubstituted this compound is not detailed in the reviewed sources, related five-ring polycyclic aromatic ketone structures are known to exhibit quantum yields in the range of 50-60%. researchgate.net The measurement of quantum yield is typically performed by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard, such as 9,10-diphenylanthracene, under identical conditions. wiley-vch.degoogle.com
Circularly Polarized Luminescence (CPL) for Chiroptical Properties
Circularly Polarized Luminescence (CPL) is a specialized spectroscopic technique that measures the differential emission of left- and right-circularly polarized light from chiral molecules in their excited state. edinst.com CPL provides detailed information about the three-dimensional structure and stereochemistry of chiral systems. edinst.comrsc.org
The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Consequently, it does not exhibit CPL activity. The observation of a CPL signal requires the molecule to be chiral, meaning it is non-superimposable on its mirror image.
However, CPL is a powerful tool for the characterization of chiral derivatives of the dibenzo[a,g]fluorene framework or related chiral polycyclic aromatic hydrocarbons. For instance, heterohelicenes incorporating a dibenzo[b,i]phenoxazine core, which are inherently chiral due to their helical shape, exhibit strong CPL signals. acs.org The sign and magnitude of the CPL dissymmetry factor (g_CPL) in such compounds provide profound insight into their excited-state chiroptical properties. acs.orgrsc.org Therefore, while not applicable to this compound itself, CPL spectroscopy is an indispensable technique for studying chiral materials based on its structural backbone.
Theoretical and Computational Investigations of 13h Dibenzo A,g Fluorene
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of molecules like 13H-dibenzo(a,g)fluorene. These methods solve approximations of the Schrödinger equation to determine molecular properties. Among the most widely used techniques are Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which balance computational cost with accuracy for large organic systems. acs.orgresearchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of large PAHs. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex wavefunctions of all individual electrons.
For a molecule such as this compound, DFT calculations typically begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the structure with the lowest energy. Following optimization, various electronic properties can be calculated. Studies on related complex PAHs often employ hybrid functionals, such as B3LYP, paired with a basis set like 6-31G(d,p), to achieve reliable results for both structure and energy. acs.org DFT has been successfully used in studies involving 13H-dibenzo[a,g]fluorene and its derivatives to compute parameters that inform charge-delocalization and reactivity. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets for PAH Analysis This table illustrates common methods used for calculations on molecules similar to this compound, as specific computational data for this molecule is not detailed in the provided search results.
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry Optimization, HOMO-LUMO energies, NICS calculations. acs.org |
| PBE0 | 6-31G(d,p) | Ground-state geometry optimization for subsequent excited-state calculations. |
| M06-2X | cc-pVTZ | Structural optimization, particularly for systems with non-covalent interactions. |
| B3LYP | 6-311G* | Calculation of NMR chemical shifts and shieldings. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis
While DFT is focused on the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating electronic excited states. researchgate.net This technique is used to predict the electronic absorption spectra (UV-visible spectra) of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states.
The application of TD-DFT allows for the rationalization of a molecule's optical properties. For instance, in studies of other large PAHs, TD-DFT calculations have been used to assign specific peaks in an experimental absorption spectrum to particular electronic transitions, such as the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.orgresearchgate.net The method can also elucidate the nature of these transitions, for example, identifying them as having charge-transfer character. researchgate.net For this compound, TD-DFT would be the method of choice to theoretically predict its UV-visible spectrum and understand how its structure influences its interaction with light.
Molecular Orbital Analysis
The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital with the highest energy that contains electrons and acts as the primary electron donor. The LUMO is the lowest-energy orbital that is empty and serves as the primary electron acceptor. In PAHs like this compound, both the HOMO and LUMO are typically π-type orbitals, meaning they are formed from the p-orbitals of the sp²-hybridized carbon atoms and are delocalized across the fused ring system.
The spatial distribution of the electron density in these orbitals is crucial. Computational software can generate 3D plots of the HOMO and LUMO, showing where these orbitals are concentrated on the molecular framework. This visualization helps in predicting sites of electrophilic or nucleophilic attack and understanding charge transfer pathways within the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences a molecule's electronic properties and reactivity. A large gap generally corresponds to high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org
This energy gap is directly related to the optical properties of the molecule. The energy required for the lowest-energy electronic transition, often the HOMO→LUMO transition, corresponds to the wavelength of the longest-wavelength absorption peak in its UV-visible spectrum. acs.orgresearchgate.net Therefore, a smaller HOMO-LUMO gap typically results in absorption at longer wavelengths (a red shift). DFT calculations are commonly used to estimate the HOMO-LUMO gap, which can then be compared with experimental values derived from electrochemistry or spectroscopy. acs.org
Table 2: Example of Calculated and Experimental Energy Gaps for a Related Nanographene (DBOV) This table provides representative data for a large PAH to illustrate the concept of the HOMO-LUMO gap. DBOV is dibenzo[hi,st]ovalene. acs.org
| Property | Value (eV) | Method |
| Calculated HOMO-LUMO Gap | 2.16 | DFT at B3LYP/6-31G(d,p) |
| Electrochemical Energy Gap | 1.81 | Cyclic Voltammetry |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
Aromaticity Assessment
Aromaticity is a key concept in organic chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. While benzene (B151609) is the archetypal aromatic compound, in polycyclic systems like this compound, aromaticity can be a local property, with different rings exhibiting varying degrees of aromatic character.
Computational methods are essential for quantifying this property. One of the most powerful techniques is the calculation of Nucleus-Independent Chemical Shifts (NICS). acs.orgresearchgate.net NICS values are calculated at the center of each ring in the molecule. A large negative NICS value (e.g., -5 to -15 ppm) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value signifies a paratropic ring current, characteristic of antiaromaticity, while a value near zero suggests a non-aromatic ring. researchgate.net
In a study of carbocations derived from related PAHs, NICS(1)zz values—a specific component of the NICS tensor calculated 1 Å above the ring plane—were used to probe the aromaticity of individual rings. researchgate.net Similar analysis on this compound would reveal the specific aromatic character of its four six-membered rings and its central five-membered ring, providing a detailed map of electronic delocalization across the molecule. acs.orgresearchgate.net
Environmental Occurrence and Pathways of 13h Dibenzo A,g Fluorene in Natural and Anthropogenic Systems
Sources and Formation Mechanisms
13H-dibenzo(a,g)fluorene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is not produced commercially. Instead, its presence in the environment is a result of natural and human-made thermal processes. nih.gov Like other PAHs, it is formed during the incomplete combustion or pyrolysis of organic materials. iarc.fr
Pyrolytic and Combustion Processes of Organic Matter
The primary formation pathway for this compound is the incomplete combustion of organic substances. iarc.fr This includes a wide range of activities, from natural events like forest fires to anthropogenic sources such as the burning of wood and fossil fuels for heating and energy. nih.govsemanticscholar.org The combustion of tobacco also releases a variety of PAHs, contributing to environmental concentrations. nih.goviarc.fr
Presence in Fossil Fuels and Derivatives
Fossil fuels such as crude oil and coal naturally contain this compound. ontosight.ai Consequently, the processing and use of these fuels and their derivatives are significant sources of this compound. nih.gov It can be found in substances like coal tar, creosote, and asphalt (B605645) used in road construction. cdc.gov
Industrial By-Products and Emissions (e.g., Coal Processing, Waste Incineration)
A variety of industrial activities release this compound into the environment as a by-product. ontosight.ai Key industrial sources include:
Coal Processing: The conversion of coal to coke and coal tar is a major source of PAH emissions. nih.gov This includes processes like coal gasification and distillation. iarc.fr
Waste Incineration: The burning of municipal and industrial waste is a significant contributor to PAH levels in the atmosphere. iarc.fr
Industrial Plants: Effluents from various industrial plants and wastewater treatment facilities can discharge PAHs into water systems. iarc.frcdc.gov
Aluminum Production: The Soderberg process used in aluminum production has been identified as a source of high occupational exposure to PAHs. iarc.fr
Distribution and Partitioning in Environmental Compartments
The physical and chemical properties of this compound, particularly its low water solubility and high molecular weight, govern its movement and distribution in the environment. nih.govontosight.aiiarc.frgov.bc.ca
Atmospheric Transport (Gaseous and Particulate Phases)
Once released into the atmosphere, PAHs like this compound can exist in both gaseous and particulate-bound phases. iarc.fr Higher molecular weight PAHs, such as this compound, are typically bound to airborne particulates. iarc.frnih.gov This association with particles allows for long-range atmospheric transport, leading to their widespread distribution, even in remote areas. iarc.frd-nb.info These particles can then be deposited onto soil and water bodies through dry and wet deposition. cdc.govd-nb.info While gaseous phase PAHs may have a shorter atmospheric lifetime of less than a day, particle-associated PAHs can persist for weeks. iarc.fr
Aquatic Systems (Water Column and Sediment Interactions)
In aquatic environments, this compound's low solubility in water means it has a strong tendency to adsorb to suspended particles and sediments. cdc.govgov.bc.ca Industrial effluents and surface runoff, especially from urban areas, are major contributors to PAH loads in surface waters. iarc.fr While some volatilization from surface water can occur, the primary removal process for high molecular weight PAHs is adsorption to suspended sediments and subsequent deposition. cdc.gov
This leads to the accumulation of this compound in river and lake sediments, which act as a significant reservoir for these compounds. core.ac.ukijc.org Studies have shown that sediment concentrations of PAHs can be substantially higher than those in the overlying water column. core.ac.uk For instance, in one study, the total PAH concentration in surface sediments reached up to 54 µg/g. ijc.org
The following table provides a summary of the environmental occurrence of this compound:
| Environmental Compartment | Typical Occurrence and Behavior | Key Sources |
| Atmosphere | Primarily adsorbed to particulate matter, allowing for long-range transport. iarc.frnih.gov | Incomplete combustion of organic materials, industrial emissions, vehicle exhaust. nih.goviarc.frnih.gov |
| Aquatic Systems (Water) | Low concentrations in the water column due to low solubility; primarily transported via surface runoff and industrial effluents. iarc.frgov.bc.ca | Industrial discharges, urban runoff, atmospheric deposition. iarc.fr |
| Aquatic Systems (Sediment) | High concentrations due to adsorption to particulate matter and subsequent deposition; acts as a major environmental sink. cdc.govcore.ac.ukijc.org | Deposition of particle-bound PAHs from the water column. cdc.gov |
| Soil | Deposition from the atmosphere is a major pathway; can accumulate in soils near emission sources. cdc.govd-nb.info | Atmospheric deposition, industrial activities. d-nb.info |
| Biota | Can be taken up by organisms, with potential for bioaccumulation in lower trophic levels. ijc.org | Uptake from contaminated water, sediment, and food sources. |
Environmental Fate and Transformation Pathways
The environmental persistence of this compound is counteracted by several transformation processes that can lead to its degradation. These pathways include photodegradation, biotransformation by microorganisms, and its dynamic sorption and desorption from environmental solids.
Photodegradation Mechanisms
Photodegradation is a significant transformation pathway for PAHs present in the atmosphere or on surfaces exposed to sunlight. iarc.fr While specific mechanistic studies on this compound are not extensively detailed in the provided results, the general principles of PAH photochemistry apply. The absorption of ultraviolet (UV) radiation from sunlight can excite the molecule to a higher energy state. This can lead to several outcomes, including photoisomerization, as seen in related dibenzofulvene structures, or direct photodecomposition. google.com The process often involves the formation of reactive intermediates, such as radicals and endoperoxides, which can subsequently react with other atmospheric components like oxygen and water to form oxygenated derivatives (e.g., quinones). The photomutagenicity of PAHs is a known concern, highlighting their reactivity under light exposure. iarc.fr
Biotransformation Pathways (Excluding Biological Effects)
Microbial degradation is a crucial process for the removal of PAHs from the environment. Bacteria and fungi have evolved enzymatic systems to utilize these compounds as a source of carbon and energy. For fluorene (B118485) and its derivatives, two primary bacterial degradation pathways are recognized: angular dioxygenation and lateral dioxygenation. nih.gov
In these pathways, dioxygenase enzymes introduce two hydroxyl groups onto the aromatic ring system. For instance, the degradation of the parent compound fluorene can be initiated by monooxygenation at the C9 position or by dioxygenation to form dihydrodiols. nih.gov These initial steps break the aromaticity and open the ring structure, making it susceptible to further enzymatic reactions that ultimately lead to compounds that can enter central metabolic pathways. The metabolism of the related dibenzo[a,e]fluoranthene (B1203091) in laboratory studies shows the formation of various metabolites, including dihydrodiols and phenols, indicating complex multi-step oxidative attacks. nih.gov It is plausible that this compound is transformed via similar enzymatic pathways in the environment.
Sorption and Desorption Dynamics in Environmental Matrices
The fate and transport of this compound are intrinsically linked to its sorption and desorption behavior. Sorption refers to the binding of the compound to solid surfaces, while desorption is its release back into the surrounding medium, such as water or air. As a high molecular weight PAH, this compound has a strong affinity for solid matrices like soil, sediments, and atmospheric particulate matter. iarc.frnih.goviarc.fr
This strong sorption reduces its concentration in the aqueous phase, thereby limiting its bioavailability for microbial degradation and its potential for leaching into groundwater. iarc.frnih.gov The process is generally reversible, but desorption can be very slow, leading to the long-term sequestration of the compound in soils and sediments. This dynamic equilibrium is critical; while sorption enhances persistence by protecting the molecule from degradation, desorption, however slow, can act as a long-term, low-level source of contamination to the surrounding environment. The efficiency of sorption is influenced by the properties of both the compound and the environmental matrix. aloki.hu
Isomer Profiles and Distribution Patterns in Environmental Samples
This compound does not occur in isolation in the environment. It is typically found as a component of complex mixtures of PAHs that result from the incomplete combustion of organic materials. cdc.goviarc.fr These sources include industrial processes like coal gasification and coke production, as well as emissions from vehicle exhaust and the burning of fossil fuels. ontosight.ai
Consequently, this compound has been identified in a variety of environmental samples, often alongside its isomers such as 13H-dibenzo[a,h]fluorene and 13H-dibenzo[a,i]fluorene. google.comontosight.ai Analytical studies using techniques like gas chromatography-mass spectrometry (GC-MS) have quantified isomers of similar molecular weights in standard reference materials, including coal tar, sediment, and air particulate matter, confirming their co-occurrence. iarc.frontosight.ai The relative abundance of different isomers can sometimes be used to trace the source of the PAH contamination.
Environmental Matrices Containing this compound
| Environmental Matrix | Source/Context | Reference(s) |
| Coal Tar | A by-product of the carbonization of coal to make coke. | iarc.fr |
| Air Particulate Matter | Incomplete combustion from industrial, domestic, and mobile sources. | iarc.fr |
| Sediment | Deposition from contaminated air and water. | iarc.fr |
| Creosote-treated Wood | Used as a wood preservative. | ru.nl |
| Products of Incomplete Combustion | Ubiquitous in environments impacted by burning of organic material. | iarc.friarc.fr |
Advanced Analytical Methodologies for Detection and Quantification of 13h Dibenzo A,g Fluorene in Complex Matrices
Sample Preparation and Extraction Techniques
The initial and most critical step in the analysis of 13H-dibenzo(a,g)fluorene is its extraction from the sample matrix. The choice of technique depends on the matrix type (e.g., soil, sediment, water, biological tissue), the concentration of the analyte, and the required level of cleanliness for the subsequent analysis. frontiersin.org
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples or extracts. biopharminternational.com For PAHs like this compound, SPE is crucial for removing interferences that could affect chromatographic analysis. chromatographyonline.com The process involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a small volume of a strong solvent. thermofisher.com
The selection of the sorbent is critical and is based on the analyte's properties. chromatographyonline.com For non-polar compounds like dibenzofluorenes, reversed-phase sorbents such as C18-bonded silica (B1680970) are commonly used. biopharminternational.com Florisil (a magnesium-silica gel) is also effective for cleaning up PAH extracts. In some applications, a pass-through SPE approach is used where the extract is passed through a cartridge that retains interferences (like lipids) while allowing the target analytes to pass through for collection. lcms.cz
Table 1: Representative SPE Parameters for High Molecular Weight PAH Cleanup Note: The following table presents typical parameters for the SPE cleanup of high molecular weight PAHs. Specific data for this compound is not extensively available in the cited literature; these values are illustrative of the methodology.
| Parameter | Typical Value/Condition |
| Sorbent Type | C18-bonded Silica, Florisil, or Polymeric Sorbents (e.g., Oasis HLB) |
| Sorbent Mass | 500 mg - 1 g |
| Conditioning Solvent | Methanol followed by deionized water |
| Sample Loading | Sample extract dissolved in a weak solvent (e.g., hexane (B92381) or acetonitrile (B52724)/water) |
| Washing Solvent | A solvent mixture designed to remove polar interferences without eluting the analyte |
| Elution Solvent | Dichloromethane (B109758), Hexane/Acetone (B3395972) mixture, or Ethyl Acetate |
| Typical Recovery | >85% |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. unirioja.es For extracting this compound from aqueous samples, a non-polar organic solvent such as hexane or dichloromethane is used to partition the hydrophobic PAH from the water.
The efficiency of LLE depends on factors like the solvent-to-sample ratio, pH of the aqueous phase, and mixing time. While effective, LLE can be labor-intensive and consume large volumes of organic solvents. Modern variations include microextraction techniques that significantly reduce solvent use. frontiersin.org
Table 2: Typical LLE Parameters for PAH Extraction from Water Note: This table provides general parameters for LLE of PAHs from aqueous matrices. These values are representative of the technique as specific protocols for this compound are not detailed in the referenced materials.
| Parameter | Typical Value/Condition |
| Extraction Solvent | Dichloromethane (DCM) or n-Hexane |
| Solvent to Sample Ratio | 1:10 to 1:20 (v/v) |
| Extraction pH | Neutral (pH ~7.0) |
| Extraction Procedure | Mechanical shaking for 15-30 minutes |
| Number of Extractions | 2-3 sequential extractions |
| Post-Extraction Step | Drying of the organic phase (e.g., with anhydrous sodium sulfate) |
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a highly efficient and automated technique for extracting analytes from solid and semi-solid samples. core.ac.uk It utilizes conventional liquid solvents at elevated temperatures and pressures, which enhances extraction kinetics, reduces extraction time, and minimizes solvent consumption compared to traditional methods like Soxhlet. frontiersin.org ASE is a U.S. EPA-approved method (Method 3545A) for the extraction of PAHs from environmental solids. nist.gov
For the extraction of this compound from matrices like soil and sediment, a mixture of solvents such as dichloromethane and acetone is typically used. The high temperature increases solvent diffusivity, while the high pressure keeps the solvent in a liquid state, ensuring efficient extraction. In-cell cleanup can be performed by layering adsorbents like alumina (B75360) or silica gel within the extraction cell. core.ac.uk
Table 3: Research Findings on ASE for PAHs in Solid Matrices Note: The data below is based on studies of PAHs in solid environmental samples. Specific performance metrics for this compound are not specified in the sources, so these findings are illustrative for similar high molecular weight PAHs.
| Parameter | Typical Value/Condition | Reference |
| Solvent | Dichloromethane/Acetone (1:1 v/v) | frontiersin.org |
| Temperature | 100 °C | frontiersin.org |
| Pressure | 1500 psi | frontiersin.org |
| Static Extraction Time | 5-10 minutes per cycle | frontiersin.org |
| Number of Cycles | 2-3 | frontiersin.org |
| Typical Recovery | 80-110% for high molecular weight PAHs | core.ac.uk |
Chromatographic Separation Techniques
Due to the existence of numerous structural isomers among PAHs, high-resolution chromatographic separation is essential for isomer-specific identification and quantification. biopharmaservices.com Gas chromatography and high-performance liquid chromatography are the two primary techniques employed for the analysis of this compound.
Gas Chromatography (GC) with Various Detectors
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of PAHs. The separation is based on the compounds' volatility and interaction with the stationary phase of the GC column. postnova.com For high molecular weight PAHs like dibenzofluorenes, a high-temperature, low-bleed capillary column is necessary to achieve separation without significant analyte degradation. mdpi.com
The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecular ion and its characteristic fragmentation pattern. nist.gov While isomers often have very similar mass spectra, slight differences in their retention times on the GC column allow for their differentiation. technologynetworks.com The selection of the stationary phase is critical; a 50% phenyl-polysiloxane phase has shown excellent resolving power for many PAH isomers. mdpi.com
Table 4: Representative GC-MS Parameters for High Molecular Weight PAH Analysis Note: This table outlines typical GC-MS conditions for analyzing complex mixtures of high molecular weight PAHs. Retention times are highly system-dependent and specific values for this compound are not available in the cited literature.
| Parameter | Typical Value/Condition |
| GC Column | DB-5ms or SLB-PAHms (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 - 300 °C |
| Oven Program | Initial temp 50-80°C, ramped at 5-10°C/min to >300°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |
High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detectors
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for PAH analysis, particularly valued for its high sensitivity when paired with a fluorescence detector (FLD). measurlabs.com Many PAHs, including dibenzofluorenes, are naturally fluorescent, making HPLC-FLD an ideal choice for trace-level detection in environmental samples. measurlabs.comresearchgate.net
The separation is typically achieved using a reversed-phase C18 column with a gradient elution of acetonitrile and water. nih.gov The fluorescence detector is set to specific excitation and emission wavelengths for different PAHs to maximize sensitivity and selectivity. A Diode Array Detector (DAD) or a general UV detector can also be used, but the FLD generally provides lower detection limits for fluorescent compounds. marshallscientific.comlabrulez.com
Table 5: Research Findings for HPLC-FLD Analysis of PAHs Note: The following table presents typical conditions and performance data for the analysis of fluorescent PAHs using HPLC-FLD. This data is representative of the methodology for compounds with properties similar to this compound.
| Parameter | Typical Value/Condition | Reference |
| HPLC Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water | nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | nih.gov |
| Detector | Fluorescence Detector (FLD) with wavelength switching | researchgate.net |
| Excitation/Emission | Wavelengths are compound-specific (e.g., Ex: 250 nm, Em: 380-450 nm for large PAHs) | researchgate.net |
| Limit of Detection (LOD) | Low ng/L to µg/kg range, depending on the matrix and analyte | researchgate.net |
| Limit of Quantification (LOQ) | Low ng/L to µg/kg range, depending on the matrix and analyte | researchgate.net |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
The detection and quantification of 13H-dibenzo[a,g]fluorene in complex matrices, such as environmental soil, sediment, or atmospheric particulate matter, are significantly challenged by the presence of numerous structurally similar polycyclic aromatic hydrocarbons (PAHs) and a dense background of interfering compounds known as an unresolved complex mixture (UCM). nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful analytical technique that provides a substantial increase in separation power and peak capacity compared to conventional one-dimensional GC. copernicus.org
The principle of GCxGC involves the sequential use of two capillary columns with different stationary phase selectivities, connected by a modulator. The primary column typically performs a separation based on boiling point (e.g., using a non-polar stationary phase), while the second, shorter column provides a rapid, orthogonal separation based on a different chemical property, such as polarity or shape selectivity. nih.gov For instance, research has shown that a column combination using a liquid crystal column (e.g., LC-50) in the first dimension and a nano-stationary phase column in the second dimension can achieve high orthogonality for complex PAH mixtures. nih.gov This enhanced separation distributes the analytes across a two-dimensional plane, effectively resolving co-eluting isomers and separating target compounds from matrix interferences. nih.govcopernicus.org
The improved resolution offered by GCxGC not only facilitates more accurate identification but also enhances the sensitivity of detection by concentrating the effluent from the first column into narrow bands for introduction into the second column. When coupled with a Time-of-Flight Mass Spectrometer (ToF-MS), GCxGC provides high-quality mass spectra for the highly resolved peaks, enabling confident identification of 13H-dibenzo[a,g]fluorene among its isomers. nih.gov
| Parameter | Conventional GC-MS | GCxGC-ToF-MS |
|---|---|---|
| Column Configuration | Single capillary column (e.g., 30-60m length) | Two coupled columns with different selectivity (e.g., 1D: 10m liquid crystal, 2D: 1.2m nano-phase) nih.gov |
| Separation Principle | Primarily by boiling point | Orthogonal separation (e.g., boiling point x polarity/shape) nih.gov |
| Peak Capacity | Lower | Significantly Higher |
| Resolution of Isomers | Often limited, co-elution is common | Superior, resolves many closely related isomers nih.gov |
| Analysis Time (Complex Samples) | Can be very long (e.g., >250 min) nih.gov | Often shorter for comparable resolution (e.g., ~176 min) nih.gov |
| Data Output | One-dimensional chromatogram | Two-dimensional contour plot |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the cornerstone of definitive identification and quantification of 13H-dibenzo[a,g]fluorene. nist.gov When coupled with a chromatographic separation technique, it provides both retention time information and mass-to-charge ratio (m/z) data, which together offer a high degree of specificity. nist.gov
LC-MS and LC-MS/MS for Polar Derivatives
While GC-MS is suitable for the parent 13H-dibenzo[a,g]fluorene, its polar derivatives, such as hydroxylated, nitrated, or sulfonated metabolites and degradation products, are often non-volatile and thermally labile. These properties make them unsuitable for direct GC analysis. For such compounds, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is the method of choice. iarc.frlcms.cz Although derivatization techniques, such as silylation, can be used to increase the volatility of polar functional groups for GC analysis, LC-MS allows for their direct measurement. researchgate.net
Reversed-phase HPLC, often using C18 columns, is typically used for separation. iarc.fr The key to LC-MS analysis is the interface that ionizes the polar analytes as they elute from the column. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for this purpose. mun.ca ESI is particularly effective for highly polar and ionizable compounds, while APCI is well-suited for a broad range of medium to high polarity compounds. Coupling LC with tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required to detect and quantify trace levels of these polar derivatives in complex biological fluids or environmental extracts. iarc.fr
Advanced Ionization Techniques for Complex Matrices
Recent advances in ionization and analytical technologies further enhance the ability to detect 13H-dibenzo[a,g]fluorene in difficult samples. Atmospheric Pressure Gas Chromatography (APGC) is an innovative interface that couples a GC system to an atmospheric pressure ionization source, typically on a tandem quadrupole or high-resolution mass spectrometer. labrulez.com APGC is a "soft" ionization technique that often results in less fragmentation and a more abundant molecular ion compared to traditional EI. This can be particularly advantageous for confirming the molecular weight of analytes and improving selectivity in MS/MS experiments. labrulez.com
Another powerful technique is Ion Mobility Spectrometry (IMS), which can be coupled with either GC or LC and MS. IMS adds another dimension of separation by separating ions in the gas phase based on their size, shape, and charge, a property measured as a collision cross section (CCS). mun.ca Isomers that are difficult to separate chromatographically and have identical mass-to-charge ratios may have different three-dimensional shapes and therefore different CCS values. This allows for their separation by ion mobility. The combination of retention time, CCS, and m/z provides exceptionally high confidence in compound identification.
| Adduct Ion | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 267.11684 | 159.3 uni.lu |
| [M+Na]⁺ | 289.09878 | 170.5 uni.lu |
| [M-H]⁻ | 265.10228 | 167.2 uni.lu |
Source: Data predicted using CCSbase and available on PubChem. uni.lu
Specialized Spectroscopic Detection Methods
Beyond mass spectrometry, specialized spectroscopic techniques offer alternative and highly selective means of detection, particularly for resolving isomeric mixtures.
Laser-Excited Time-Resolved Shpol'skii Spectroscopy
Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) is a highly selective and sensitive fluorescence technique for the analysis of PAHs. nih.gov The method is based on the Shpol'skii effect, where PAH molecules embedded in a suitable n-alkane matrix (such as n-octane) and frozen to cryogenic temperatures (e.g., ~10 K) exhibit highly resolved, quasi-linear emission spectra. researchgate.net These narrow spectral bands are characteristic of the analyte and its specific interaction with the crystal lattice of the n-alkane solvent, providing a unique spectral "fingerprint" for each isomer. nih.gov
LETRSS enhances this specificity by adding a temporal dimension. A tunable pulsed laser excites the sample, and the resulting fluorescence is analyzed not only by its emission wavelength but also by its decay time (lifetime). nih.gov This creates a wavelength-time matrix, which allows for the unambiguous identification of individual isomers even when their spectra overlap. nih.gov The technique is so specific that it can be used for the direct analysis of target compounds in HPLC fractions without complete chromatographic separation. iarc.friarc.fr Research on structurally similar dibenzopyrene isomers has demonstrated the power of LETRSS, achieving exceptionally low limits of detection in the picogram per milliliter (pg/mL) range. nih.govresearchgate.net
| Compound | Optimal n-Alkane Solvent | Limit of Detection (LOD) |
|---|---|---|
| Dibenzo[a,l]pyrene | n-octane | 40 pg/mL nih.gov |
| Dibenzo[a,e]pyrene | n-octane | 0.1 ng/mL nih.gov |
| Dibenzo[a,i]pyrene | n-octane | 0.1 ng/mL nih.gov |
| Dibenzo[e,l]pyrene | n-octane | 0.2 ng/mL nih.gov |
Quality Assurance and Quality Control in Environmental Analysis
The accurate and precise measurement of this compound in complex environmental matrices, such as soil, sediment, air particulate matter, and biological tissues, is fundamental for environmental monitoring and risk assessment. Given its status as a polycyclic aromatic hydrocarbon (PAH), the analytical methodologies applied are often those developed for the broader class of PAHs. ontosight.aioptica.org Robust Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that the data generated are reliable, comparable, and legally defensible. QA encompasses the planned and systematic activities implemented within a quality system to provide confidence that a product or service will fulfill requirements for quality. QC refers to the operational techniques and activities used to fulfill requirements for quality, such as the routine analysis of standards and blanks. Key components of QA/QC for the analysis of this compound and other PAHs include the use of standard reference materials and participation in interlaboratory comparison studies.
Standard Reference Materials (SRMs) are homogeneous, well-characterized materials with certified or reference values for specified properties, such as the concentration of specific chemical compounds. They are a cornerstone of analytical quality control, used for method validation, calibration, and establishing metrological traceability to the International System of Units (SI). nist.gov The National Institute of Standards and Technology (NIST) has developed a wide range of SRMs for the analysis of organic contaminants, including PAHs, in various environmental matrices. tandfonline.comnih.gov
For the analysis of this compound, laboratories would select an SRM with a matrix that closely matches the environmental samples being analyzed. For example, SRM 1944 (New York/New Jersey Waterway Sediment) or SRM 1649b (Urban Dust) would be appropriate for sediment or air particulate analysis, respectively. tandfonline.comnih.gov By analyzing these SRMs, a laboratory can verify the accuracy of its entire analytical procedure, from extraction and cleanup to instrumental analysis. The certified values provided with SRMs are determined through extensive testing at NIST using multiple independent, high-accuracy analytical methods. nist.gov
While many SRMs provide certified values for the 16 EPA priority PAHs, more extensively characterized materials like SRM 1597a (Complex Mixture of Polycyclic Aromatic Hydrocarbons from Coal Tar) contain certified and reference concentrations for a much larger suite of PAHs and related compounds, which may include less common isomers like this compound. nist.gov The use of these materials ensures that analytical methods have the required accuracy and sensitivity for a broad range of PAHs encountered in environmental samples.
Table 1: Examples of NIST Standard Reference Materials (SRMs) for PAH Analysis This table is interactive. You can sort the columns by clicking on the headers.
| SRM Number | Material Name | Matrix Type | General Application |
|---|---|---|---|
| SRM 1597a | Complex Mixture of PAHs from Coal Tar | Coal Tar | Analysis of high-concentration PAH materials; contains values for over 80 PAHs and PASHs. nist.gov |
| SRM 1649b | Urban Dust | Air Particulate Matter | Environmental monitoring of atmospheric pollutants in urban areas. nih.gov |
| SRM 1944 | New York/New Jersey Waterway Sediment | Marine Sediment | Analysis of contaminants in estuarine and marine sediments. tandfonline.com |
| SRM 2975 | Diesel Particulate Matter (Industrial Forklift) | Diesel Particulate Matter | Source apportionment and analysis of diesel engine emissions. tandfonline.com |
| SRM 2974 | Organics in Freeze-dried Mussel Tissue | Biological Tissue | Biomonitoring of organic contaminants in marine environments. tandfonline.com |
| SRM 1647f | Priority Pollutant PAHs in Acetonitrile | Solution | Calibration standard for chromatographic methods. nist.govsigmaaldrich.com |
Interlaboratory Comparison Studies, also known as proficiency tests (PTs), are a critical component of external quality assessment. In these studies, a central organizing body, such as the European Union Reference Laboratory for PAHs (EURL-PAH) or the Joint Research Centre (JRC), distributes a homogeneous test material to multiple laboratories. europa.eueuropa.eu The material may be a spiked sample (e.g., coconut oil spiked with known amounts of PAHs) or a naturally contaminated sample (e.g., PM₁₀ filters). europa.eueuropa.eu Each laboratory analyzes the material using its own methods and reports the results back to the organizer.
The primary goals of these studies are:
To allow individual laboratories to assess their performance against that of their peers.
To identify potential analytical biases or methodological problems.
To provide an objective demonstration of laboratory competence to accreditation bodies and clients.
To evaluate the state-of-the-art of analytical methods for specific analytes and matrices. nih.gov
Performance is typically evaluated using statistical metrics such as the z-score, which compares a laboratory's result to the assigned value (often the consensus value from all participants). europa.eu A satisfactory z-score (typically between -2 and +2) indicates that the laboratory's result is in good agreement with the consensus.
Table 2: Summary of a Representative Interlaboratory Comparison Study This table is interactive. You can sort the columns by clicking on the headers.
| Study Organizer | Year | Test Material | Target Analytes | Number of Labs | Key Finding | Reference |
|---|---|---|---|---|---|---|
| EURL-PAH | 2017 | Spiked Coconut Oil | Four EU Marker PAHs (B[a]A, CHR, B[b]F, B[a]P) | 51 (NRLs & OCLs) | Demonstrated high competence; ~82% of reported results were satisfactory based on z-scores. | europa.eu |
| JRC | 2025 | PM₁₀ Quartz Filters | 15 PAHs, including EU-regulated compounds | 18 | Median inter-compound robust repeatability and reproducibility were 14% and 17%, respectively, aligning with data quality objectives. | europa.eu |
| European Commission | 2007 | Spiked Vegetable Oils & Contaminated Sunflower Oil | 15+1 EU Priority PAHs | 52 | Showed methods were not yet well-established for all analytes, particularly less common ones, highlighting the need for further development. | nih.gov |
Role of 13h Dibenzo A,g Fluorene and Its Derivatives in Advanced Materials Science
Design and Synthesis of Dibenzo[a,g]fluorene-based Organic Optoelectronic Materials
The synthesis of functionalized dibenzo[a,g]fluorene derivatives is a key focus in the development of new organic optoelectronic materials. acs.orgresearchgate.net These materials are integral to devices such as organic light-emitting diodes (OLEDs) and organic solar cells. bohrium.commdpi.com Synthetic strategies often involve creating donor-acceptor (D-A) architectures to tune the material's electronic properties. nih.gov
Electron Acceptors in Organic Electronics
Derivatives of 9,9'-bifluorenylidene, which share a core structure with dibenzo[a,g]fluorene, are being explored as electron acceptors in organic optoelectronics. nih.gov The design of these molecules often involves attaching electron-withdrawing groups to the dibenzo[a,g]fluorene backbone to enhance their electron-accepting capabilities. The nearly planar structure and extensive π-conjugated system of these molecules facilitate electron transport, a crucial property for electron acceptors in organic electronic devices. bohrium.com
Thermally Activated Delayed Fluorescence (TADF) Emitters
Dibenzo[a,g]fluorene derivatives are being incorporated into the design of Thermally Activated Delayed Fluorescence (TADF) emitters for high-efficiency OLEDs. rsc.orgacs.org TADF materials enable the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. tandfonline.com The design principle involves creating molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This is often achieved by linking an electron-donating moiety to an electron-accepting unit based on a dibenzo[a,c]phenazine (B1222753) or similar polycyclic aromatic structure. rsc.orgtorvergata.it
For instance, fluorinated dibenzo[a,c]-phenazine-based TADF emitters have been developed that exhibit emission colors ranging from green to red. rsc.org The introduction of fluorine atoms strengthens the acceptor character, leading to a red-shifted emission. torvergata.it The performance of these emitters is highly dependent on the choice of donor and acceptor units and their relative orientation. rsc.orghelsinki.fi
| Emitter | Donor | Acceptor | λEL (nm) | EQEmax (%) | Host |
| 2DMAC-BP-F | 2DMAC | Fluorinated dibenzo[a,c]-phenazine | 585 | 21.8 | mCBP |
| 2PXZ-BP-F | 2PXZ | Fluorinated dibenzo[a,c]-phenazine | 605 | 12.4 | mCBP |
| 2DTCZ-BP-F | 2DTCZ | Fluorinated dibenzo[a,c]-phenazine | 518 | 2.1 | mCBP |
| Table 1: Performance of selected fluorinated dibenzo[a,c]-phenazine-based TADF emitters in OLEDs. Data sourced from rsc.org. |
Applications in Molecular Machines and Nanotechnology
The rigid and planar structure of the dibenzo[a,g]fluorene moiety makes it an ideal component for the construction of molecular-scale machines and integration into nanoscale devices. google.comdntb.gov.ua
Light-Driven Rotary Molecular Motors utilizing Dibenzo[a,g]fluorene Moieties
13H-dibenzo[a,g]fluorene can function as a crucial component in the design of light-driven rotary molecular motors. google.com These nanometer-scale motors are powered and controlled by light energy, which induces conformational changes in the molecule, leading to unidirectional rotation. nih.govnih.gov The motor's design often involves an overcrowded alkene structure where the dibenzo[a,g]fluorene acts as a stator, providing a stable and rigid platform. google.comunr.edu The rotation is a multi-step process involving photochemical isomerization and thermal helix inversion. nih.govrsc.org The wavelength of light required to drive the motor can be tuned by modifying the chemical structure of the chromophore. google.com
Integration into Nanoscale Devices
The functionalization of dibenzo[a,g]fluorene derivatives allows for their integration into larger nanoscale systems. google.com These molecules can be chemically modified to attach to various structures, enabling their use in applications that require mechanical power or positional control at the molecular level. google.com The development of such molecular machinery is a significant area of research in nanotechnology, with potential applications in areas like nanomedicine and smart materials. mdpi.com
Structure-Property Relationships in Advanced Materials
Understanding the relationship between the molecular structure of dibenzo[a,g]fluorene derivatives and their material properties is crucial for designing new functional materials. researchgate.netrsc.org Key properties include thermal stability, photophysical characteristics, and electrochemical behavior. bohrium.commdpi.com
Most dibenzofulvene derivatives exhibit excellent thermal stability, with decomposition temperatures often exceeding 300°C, a critical factor for their use in electronic devices. bohrium.com The optical properties, such as absorption and emission wavelengths, are highly tunable. For example, modifying the substituents on the dibenzofulvene core can significantly shift the emission color of the material. mdpi.comdntb.gov.ua
The electrochemical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are also strongly influenced by the molecular structure. mdpi.commdpi.comnih.gov These energy levels determine the charge injection and transport properties of the material, which are vital for its performance in electronic devices. nih.govacs.org For instance, in H-shaped dibenzofulvene-arylamino derivatives, the position of the arylamino substituents (2,7- vs. 3,6-positions) on the dibenzofulvene backbone significantly impacts the optical and structural properties of the molecules. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict and understand these structure-property relationships. mdpi.comresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| PFDTBTDI-DMO | -5.48 | -3.42 | 2.06 |
| PFDTBTDI-8 | -5.47 | -3.42 | 2.05 |
| PDBSDTBTDI-DMO | -5.48 | -3.45 | 2.03 |
| PDBSDTBTDI-8 | -5.47 | -3.45 | 2.02 |
| Table 2: Experimentally determined HOMO, LUMO, and optical bandgap values for selected fluorene (B118485)/dibenzosilole-based copolymers. Data sourced from mdpi.com. |
Influence of Molecular Topology on Electronic and Optical Properties
The arrangement of fused aromatic rings, or molecular topology, is a critical determinant of the electronic and optical properties of complex organic molecules like 13H-dibenzo(a,g)fluorene and its isomers. acs.org The way in which the benzene (B151609) and fluorene moieties are connected significantly impacts the extent of π-electron delocalization, which in turn governs the material's frontier molecular orbital (HOMO and LUMO) energy levels, the HOMO-LUMO gap, and consequently, its absorption and emission characteristics. diva-portal.orgktu.edu
Research on related polycyclic aromatic systems demonstrates that different fusion topologies, such as linear versus angular (or "kinked") arrangements, lead to distinct photophysical behaviors. acs.orgdiva-portal.org For instance, studies on diareno-pentalenes have shown that angularly-fused systems tend to better preserve the antiaromatic character of the core compared to their linearly-fused counterparts. acs.org This principle of topological influence is directly applicable to the dibenzofluorene (B14450075) family. The specific connectivity in this compound influences the bond localization within the π-system, which can be finely tuned through isomeric variations. diva-portal.org
The topology affects the shape and energy of the frontier molecular orbitals. For example, in some polycyclic systems, a linear topology results in a more delocalized HOMO and LUMO, leading to a smaller energy gap and a red-shift in the absorption spectrum compared to an angular isomer. diva-portal.org Conversely, in other systems, angular fusion can lead to more intense electronic transitions. acs.org The precise effects for dibenzofluorene derivatives depend on the specific isomer and the nature of any appended functional groups.
Table 1: Influence of Molecular Topology on Key Electronic Properties (Illustrative Data from Related Polycyclic Systems)
| Property | Linear Topology Effect | Angular Topology Effect |
| HOMO-LUMO Gap | Generally smaller, leading to red-shifted absorption. diva-portal.org | Generally larger, leading to blue-shifted absorption. diva-portal.org |
| π-Electron Delocalization | Often more extensive across the molecular backbone. | Can be more confined, depending on the specific structure. acs.org |
| Absorption Intensity | May exhibit lower oscillator strength for the lowest energy transition. acs.org | Can lead to higher intensity electronic transitions. |
| Molecular Packing | Tends to favor π-stacking, influencing charge transport. | Packing can be disrupted, affecting thin-film morphology. acs.org |
Rational Design Principles for Performance Enhancement
The rational design of materials based on this compound involves strategic chemical modifications to tailor their properties for specific applications. rsc.org These design principles aim to optimize charge transport, tune emission colors, and improve device efficiency and stability. rsc.orgsurrey.ac.uk
One of the most powerful strategies is the donor-acceptor (D-A) approach . rsc.org This involves chemically connecting the electron-rich this compound core (the donor) with an electron-deficient (acceptor) moiety. This creates an intramolecular charge transfer (ICT) character, which is highly effective in reducing the HOMO-LUMO gap and tuning the emission wavelength across the visible spectrum. rsc.org The choice of acceptor unit is crucial for determining the final electronic and optical properties of the material.
Side-chain engineering is another critical design principle. acs.org While primarily introduced to improve the solubility and processability of the materials, the nature, length, and attachment point of alkyl or other solubilizing chains have a profound impact on the solid-state packing of the molecules. acs.org This, in turn, directly influences the intermolecular electronic coupling and, therefore, the charge carrier mobility in thin films, a key parameter for OFET performance.
Furthermore, heteroatom substitution , such as the incorporation of nitrogen, sulfur, or silicon atoms into the fluorene bridge or the peripheral rings, is an effective method to modulate the frontier orbital energy levels. acs.org For example, introducing nitrogen atoms can lower the LUMO level, enhancing electron injection and transport, which is beneficial for creating n-type or ambipolar semiconductors. ntu.edu.sg Computational modeling, such as Density Functional Theory (DFT), plays a pivotal role in the in silico screening of potential derivatives, allowing for the prediction of their electronic properties before undertaking complex synthesis, thereby accelerating the discovery of high-performance materials. ktu.edusurrey.ac.uk
Table 2: Rational Design Strategies for this compound Derivatives
| Design Principle | Objective | Example Modification | Expected Outcome |
| Donor-Acceptor (D-A) Approach | Tune emission color, reduce bandgap. rsc.org | Attaching a benzothiadiazole or diketopyrrolopyrrole unit. | Red-shifted emission, enhanced intramolecular charge transfer. rsc.org |
| Side-Chain Engineering | Improve solubility, control molecular packing. acs.org | Varying alkyl chain length (e.g., from hexyl to dodecyl). | Optimized thin-film morphology and charge carrier mobility. acs.org |
| Heteroatom Substitution | Modulate HOMO/LUMO energy levels. acs.org | Replacing the C-13 carbon with a silicon atom (silicon-bridged). | Lowered LUMO, improved electron affinity, and stability. |
| π-System Extension | Increase conjugation and charge transport capability. ntu.edu.sg | Fusing additional aromatic rings to the core structure. | Enhanced π-π stacking and higher charge carrier mobility. ntu.edu.sg |
Future Research Directions and Unexplored Avenues in 13h Dibenzo A,g Fluorene Chemistry
Novel Synthetic Strategies for Structural Diversification
Future synthetic research should move beyond simple functionalization to create a wider array of structurally complex 13H-dibenzo(a,g)fluorene derivatives. The development of one-pot operations, which combine steps like alkylation, cyclodehydration, and aromatization, represents a powerful strategy for efficient synthesis. nih.govfrontiersin.org For instance, the reaction of 2-methoxy β-tetralone with β-methyl naphthalenyl bromide can afford a methoxy-substituted dibenzo[a,g]fluorene in a single operational sequence. nih.govresearchgate.net
Key future strategies should focus on:
Regioselective Functionalization: Developing methods for precise, site-selective introduction of functional groups is critical. While electrophilic nitration of a methoxy-substituted derivative has been demonstrated, exploring a broader range of electrophilic and nucleophilic substitution reactions is needed to access a wider variety of derivatives. frontiersin.org
Advanced Coupling Reactions: Employing modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could enable the introduction of diverse aryl, heteroaryl, and vinyl groups. bohrium.com These methods are essential for tuning the electronic and photophysical properties of the core structure for applications in organic electronics. bohrium.com
Manipulation of the C-13 Position: The methylene (B1212753) bridge at the 13-position is a key site for chemical modification. frontiersin.org Strategies involving deprotonation to form the fluorenyl anion, followed by reaction with various electrophiles, can introduce a wide range of substituents. wiley-vch.de Catalytic methods, such as t-BuOK-catalysed alkylation with alcohols, offer a greener route to 9-monoalkylfluorenes that could be adapted for the dibenzo[a,g]fluorene system. rsc.org
Annulative π-Extension: Techniques that build additional rings onto the existing polycyclic aromatic hydrocarbon (PAH) framework, such as annulative π-extension (APEX), could be used to create larger, more complex, and potentially non-planar structures with novel properties. rsc.org
Table 1: Potential Synthetic Strategies for this compound Diversification
| Strategy | Reagents/Catalysts | Potential Modifications | Reference |
|---|---|---|---|
| One-Pot Synthesis | Sodium hydride, methanesulfonic acid | Introduction of substituents on starting materials (e.g., methoxy (B1213986) groups) | nih.govfrontiersin.orgresearchgate.net |
| Electrophilic Aromatic Substitution | Nitrating agents | Introduction of nitro groups, which can be further reduced to amines | frontiersin.org |
| C-13 Position Alkylation | n-Butyllithium, alkyl halides | Attachment of alkyl or functionalized side chains | wiley-vch.de |
| Catalytic Alkylation | t-BuOK, alcohols | Green and efficient introduction of alkyl groups at the C-13 position | rsc.org |
| Oxidative Cascade Processes | Copper(II) halides | Construction of the fluorene (B118485) core from simpler precursors | researchgate.net |
Advanced Spectroscopic Characterization of Transient Species and Reaction Dynamics
The potential of this compound in optoelectronic applications is intrinsically linked to its behavior in the excited state. Understanding the dynamics of photogenerated transient species is paramount. Future research must employ advanced spectroscopic techniques to map the complex photophysical processes that occur after light absorption.
Pump-probe transient absorption (TA) spectroscopy is a powerful tool for this purpose, allowing for the measurement of excited-state absorption energies and their lifetimes from femtoseconds to seconds. edinst.com By photo-exciting the sample with a "pump" pulse and monitoring the change in absorption of a subsequent "probe" pulse, researchers can observe transient species like excited singlet and triplet states. edinst.commdpi.com This technique has been used to study the photophysics of related PAHs and fluorene-based polymers, revealing processes like electron and energy transfer. mdpi.comrsc.org
Future research should focus on:
Femtosecond Transient Absorption: Applying fs-TA spectroscopy to this compound and its derivatives will be crucial to resolve the initial events following photoexcitation, such as internal conversion and intersystem crossing. doi.org Studies on related systems like phenanthrene (B1679779) have shown that these processes can occur on the picosecond timescale. doi.org
Identifying Excited State Pathways: Characterizing the transient spectra will help identify the pathways of excited-state relaxation, including the formation of triplet states and potential charge-transfer states in donor-acceptor substituted derivatives. mdpi.com
Solvent and Symmetry Effects: Investigating how the solvent environment and molecular symmetry influence the photophysical properties and excited-state dynamics will provide deeper insights for designing materials with specific functions. acs.org
Ionization and Fragmentation Dynamics: Using techniques like time-resolved mass spectrometry combined with ultrafast laser pulses can reveal the dynamics of ionization and fragmentation of the molecular cation, providing fundamental data relevant to astrochemistry and mass spectrometry analysis. doi.org
High-Throughput Computational Screening for New Material Applications
The rational design of new materials based on the this compound scaffold can be dramatically accelerated by computational methods. While extensive high-throughput screening campaigns have not yet been reported for this specific molecule, the groundwork has been laid by numerous Density Functional Theory (DFT) studies on related fluorene and dibenzofluorene (B14450075) systems. bohrium.commdpi.comresearchgate.net These studies have successfully predicted key properties like molecular geometry, electronic structure (HOMO/LUMO levels), and absorption spectra. bohrium.commdpi.com
Future computational efforts should aim to:
Develop a Virtual Library: Create a large, diverse virtual library of this compound derivatives by systematically varying the type and position of functional groups.
Automate Property Calculations: Implement high-throughput computational workflows to automatically calculate key properties for each molecule in the library. This allows for the rapid screening of thousands of potential candidates.
Screen for Optoelectronic Properties: Focus screening efforts on properties relevant to organic electronics, such as the HOMO-LUMO gap (related to color and redox potential), charge carrier mobility, and exciton (B1674681) binding energy. bohrium.com
Predict Material Performance: Use the calculated properties to predict the performance of these virtual molecules in devices like organic light-emitting diodes (OLEDs) and organic solar cells. bohrium.commdpi.com
Table 2: Properties of this compound Derivatives for Computational Screening
| Property | Relevance to Material Application | Computational Method | Reference |
|---|---|---|---|
| HOMO/LUMO Energy Levels | Determines charge injection/extraction barriers, open-circuit voltage in solar cells | DFT, TD-DFT | bohrium.commdpi.com |
| Energy Gap (Eg) | Influences absorption/emission color and redox stability | DFT, TD-DFT | mdpi.com |
| Reorganization Energy | Affects charge transport rates (lower is better for mobility) | DFT | bohrium.com |
| Excitation Energies | Predicts UV-Vis absorption and fluorescence emission wavelengths | TD-DFT | researchgate.netacs.org |
Interdisciplinary Research with Environmental Science for Deeper Mechanistic Understanding
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known as environmental pollutants. ontosight.aiiarc.fr The International Agency for Research on Cancer (IARC) has evaluated numerous PAHs for their carcinogenic potential, though 13H-dibenzo[a,g]fluorene itself is currently listed as "not classifiable as to its carcinogenicity to humans" (Group 3) due to limited data. iarc.frnih.gov A deeper, mechanistic understanding of its environmental fate and toxicological profile is needed, requiring an interdisciplinary approach.
Future research should integrate chemistry, toxicology, and environmental microbiology to:
Elucidate Metabolic Pathways: The metabolism of related PAHs, such as benzo[c]fluorene, often proceeds through the formation of highly reactive diol-epoxide intermediates by cytochrome P450 enzymes. wikipedia.org These epoxides can form covalent adducts with DNA, a key step in chemical carcinogenesis. wikipedia.orgnih.gov Detailed studies are required to determine if this compound is metabolized via similar pathways and to identify the specific metabolites formed.
Investigate Biodegradation: Research is needed to identify microbial consortia capable of degrading this compound and to map the enzymatic pathways involved. Understanding the factors that influence its persistence in soil and sediment, such as bioavailability and the presence of co-contaminants, is crucial for developing bioremediation strategies. nih.gov
Study Photodegradation: The planar, aromatic structure of this compound suggests it will absorb solar radiation, making photodegradation a likely environmental fate process. Future studies should characterize the kinetics and products of its photodegradation in water, on soil surfaces, and adsorbed to atmospheric particulates.
Combine Experimental and Computational Approaches: Use DFT calculations to predict the most likely sites for metabolic attack and to calculate the stability and reactivity of potential metabolites, such as carbocations formed upon protonation. researchgate.net This can guide experimental studies and help rationalize toxicological findings.
Exploration of Advanced Catalytic Applications for Dibenzo[a,g]fluorene Transformations
The field of catalysis offers unexplored opportunities for both the synthesis and application of this compound. Research in this area can be divided into two main thrusts: the catalytic transformation of the dibenzofluorene scaffold and the use of dibenzofluorene derivatives as ligands in novel catalytic systems.
Future research directions include:
Catalytic C-H Functionalization: Moving beyond classical methods, direct C-H activation/functionalization offers a more atom-economical way to create derivatives. Developing catalysts that can selectively functionalize specific C-H bonds on the aromatic backbone would be a significant advance.
Skeletal Rearrangements and Editing: Novel catalytic reactions that can "edit" the polycyclic skeleton, such as the Ni- or Pd-catalyzed decarboxylation of related lactones to form fluorenes, could provide new entries to complex dibenzofluorene structures. nih.gov
Dibenzofluorenide Ligands: The deprotonated form of dibenzo[c,g]fluorene, the dibenzo[c,g]fluorenyl anion, has been used as an intrinsically chiral cyclopentadienyl-type ligand in transition-metal complexes. researchgate.net A similar approach with 13H-dibenzo[a,g]fluorene could lead to the development of a new class of ligands for asymmetric catalysis, potentially in reactions like hydrogenation or C-C bond formation.
Polymerization Catalysis: Dibenzofluorene derivatives, when incorporated into catalyst structures, could influence the properties of resulting polymers. For example, half-sandwich titanium complexes with dibenzo[c,g]fluorenide ligands have been tested in ethylene (B1197577) polymerization. researchgate.net
Development of Novel Analytical Probes for In Situ Detection
The inherent fluorescence of the fluorene core makes it an excellent building block for chemical sensors. acs.orgnih.gov By functionalizing the fluorene scaffold with a specific receptor unit, it is possible to create probes that signal the presence of a target analyte through a change in their photophysical properties (e.g., fluorescence enhancement, quenching, or color shift). nih.gov The extended π-system of this compound makes it a particularly attractive platform for developing new, highly sensitive analytical probes.
Future research should focus on designing and synthesizing novel probes for in situ detection:
Metal Ion Sensing: By incorporating macrocyclic or chelating moieties that selectively bind specific metal ions (e.g., Zn²⁺, Fe³⁺), it is possible to create turn-on or turn-off fluorescent sensors. acs.orgbohrium.com
Anion Detection: The design of receptors with hydrogen-bonding capabilities, such as thiourea (B124793) or Schiff base moieties, could lead to probes for environmentally or biologically important anions like iodide or cyanide. acs.orgnih.gov
Sensing of Explosives: The electron-rich nature of the dibenzofluorene core could be exploited to detect electron-deficient nitroaromatic compounds (common in explosives) via fluorescence quenching.
Two-Photon Probes: Functionalization can yield probes with large two-photon absorption cross-sections, making them suitable for bio-imaging applications with deeper tissue penetration and lower photodamage. acs.orgnih.gov The development of such probes based on this compound would be a significant step toward advanced diagnostics.
Table 3: Potential Design of Analytical Probes Based on the this compound Scaffold
| Target Analyte | Proposed Receptor Moiety | Sensing Mechanism | Reference |
|---|---|---|---|
| Zinc (Zn²⁺) | Oxa-aza macrocycle | Chelation-enhanced fluorescence (CHEF) | acs.orgnih.gov |
| Iron (Fe³⁺) | Hydroxyl-substituted Schiff base | Photoinduced electron transfer (PET) quenching | bohrium.com |
| Iodide (I⁻) | Hydroxyl-substituted imine | Restriction of C=N isomerization, suppression of ESIPT | nih.gov |
Q & A
Q. Table 1: Synthesis Methods Comparison
| Method | Solvent/Catalyst | Melting Point (°C) | Purity Control |
|---|---|---|---|
| Cyclization (Hopkinson) | Not specified | 176–178 | Moderate |
| Cyclization (Harvey) | AcOH/EtOAc | 175–175.5 | High (recrystallized) |
Basic: How is the molecular structure of 13H-Dibenzo[a,g]fluorene characterized using spectroscopic techniques?
Answer:
Key techniques include:
- UV/VIS Spectroscopy : Identifies π→π* transitions in the fused aromatic system, with absorbance peaks indicative of conjugation length .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve proton environments and carbon hybridization. For instance, planar aromatic protons show deshielding (δ 7.2–8.5 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 266.35 (C₂₁H₁₄) confirm molecular weight .
Methodological Note : Cross-validate spectral data with computational simulations (e.g., DFT) to resolve ambiguities in ring substitution patterns.
Basic: What are the key physical and chemical properties of 13H-Dibenzo[a,g]fluorene relevant to environmental persistence?
Answer:
Critical properties include:
- Melting Point : 174–175°C ; Boiling Point : 195–200°C at 0.5 mm Hg .
- Stability : Resists hydrolysis under ambient conditions but undergoes photodegradation under UV light .
- Lipophilicity : High log Kₒw (estimated >5) suggests bioaccumulation potential in fatty tissues .
Environmental Implications : Persistence in sediments due to low water solubility and strong adsorption to organic matter .
Advanced: How do computational methods like DFT contribute to understanding the electronic properties of 13H-Dibenzo[a,g]fluorene?
Answer:
Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts:
- HOMO-LUMO Gaps : Correlates with experimental UV/VIS data to assess charge-transfer efficiency .
- Aromaticity : NICS (Nucleus-Independent Chemical Shift) calculations confirm diatropic ring currents in fused benzene rings .
- Reactivity : Fukui indices identify electrophilic/nucleophilic sites for functionalization or DNA adduct formation .
Validation : Compare computed IR/Raman spectra with experimental data to refine functional choices (e.g., hybrid vs. pure DFT) .
Advanced: What experimental and computational approaches are used to resolve discrepancies in thermochemical data, such as enthalpy of formation?
Answer:
Discrepancies arise from experimental limitations (e.g., purity, calorimetric errors) and theoretical approximations. Strategies include:
- High-Precision Calorimetry : Re-measure combustion enthalpy using purified samples under inert atmospheres .
- G3(MP2) Composite Methods : Improve accuracy by incorporating electron correlation and basis-set extrapolation .
- Error Analysis : Quantify uncertainties in experimental setups (e.g., side reactions) and theoretical models (e.g., basis-set incompleteness) .
Case Study : For fluorene, G3(MP2) reduced the enthalpy discrepancy from ~20 kcal/mol to <5 kcal/mol after methodological refinement .
Advanced: What mechanistic insights explain the potential carcinogenicity of 13H-Dibenzo[a,g]fluorene despite its Group 3 classification?
Answer:
While classified as Group 3 (insufficient human evidence), its proposed carcinogenicity involves:
- Metabolic Activation : Cytochrome P450 enzymes oxidize the molecule to reactive epoxides or diol-epoxides .
- DNA Adduct Formation : Electrophilic metabolites bind to guanine bases, causing mutations (e.g., ras oncogene activation) .
- In Vitro Evidence : Positive mutagenicity in Salmonella assays (Ames test) and mammalian cell systems .
Research Gap : Lack of chronic exposure studies in animal models to establish dose-response relationships .
Advanced: How can environmental monitoring studies design robust assays for 13H-Dibenzo[a,g]fluorene in complex matrices?
Answer:
- Extraction : Use Soxhlet extraction with toluene or dichloromethane for sediment/soil samples .
- Detection : GC-MS with selected ion monitoring (SIM) at m/z 266.35; confirm with HPLC-fluorescence for enhanced sensitivity .
- Quality Control : Spike recovery tests (85–115%) and inter-laboratory comparisons to validate limits of detection (LOD < 0.1 µg/L) .
Ecological Risk : Compare detected concentrations to HC5 (hazardous concentration for 5% species) benchmarks derived from SSDs (Species Sensitivity Distributions) .
Advanced: What strategies address contradictions in toxicity data between in vitro and in vivo models for 13H-Dibenzo[a,g]fluorene?
Answer:
- Metabolic Profiling : Use liver microsomes or S9 fractions to simulate in vivo metabolism in vitro .
- Dose Translation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile exposure levels .
- Endpoint Harmonization : Standardize assays (e.g., OECD guidelines) for genotoxicity (micronucleus test) vs. carcinogenicity (rodent bioassays) .
Key Challenge : Interspecies differences in metabolic pathways (e.g., CYP1A1/1B1 expression variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
